6-(4-Fluorophenyl)pyridin-3-OL
Overview
Description
6-(4-Fluorophenyl)pyridin-3-OL is a chemical compound that belongs to the class of fluorinated pyridines. This compound features a pyridine ring substituted with a fluorophenyl group at the 6-position and a hydroxyl group at the 3-position. The presence of the fluorine atom and the hydroxyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that similar compounds may induce cell death by interacting with various cellular targets .
Biochemical Pathways
Related compounds have been shown to induce cell death, suggesting they may affect pathways related to cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)pyridin-3-OL typically involves the introduction of the fluorophenyl group and the hydroxyl group onto the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorinated precursor reacts with a pyridine derivative under specific conditions. For example, 4-fluorophenylboronic acid can be coupled with a pyridine derivative using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-purity compound.
Chemical Reactions Analysis
Types of Reactions
6-(4-Fluorophenyl)pyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(4-Fluorophenyl)pyridin-3-one, while nucleophilic substitution of the fluorine atom can produce various substituted pyridines.
Scientific Research Applications
6-(4-Fluorophenyl)pyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylpyridine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
3-Hydroxypyridine: Lacks the fluorophenyl group, affecting its reactivity and applications.
6-Phenylpyridin-3-OL: Similar structure but without the fluorine atom, leading to variations in its chemical behavior.
Uniqueness
6-(4-Fluorophenyl)pyridin-3-OL is unique due to the presence of both the fluorophenyl group and the hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(4-fluorophenyl)pyridin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-3-1-8(2-4-9)11-6-5-10(14)7-13-11/h1-7,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZHWYBXZUXBQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673381 | |
Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31776-87-1 | |
Record name | 6-(4-Fluorophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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